molecular formula C25H21BrN4O3 B11117115 4-Bromo-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

4-Bromo-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11117115
M. Wt: 505.4 g/mol
InChI Key: SYXITYGFAWZBBR-UHFFFAOYSA-N
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Description

4-Bromo-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated benzamide structure linked to an indole derivative through a hydrazinecarbonyl bridge, making it a unique molecule for study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

    Bromination: The benzamide moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom at the desired position.

    Coupling Reaction: The indole derivative is then coupled with the brominated benzamide through a hydrazinecarbonyl linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the hydrazinecarbonyl bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the benzamide can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds (alcohols).

    Substitution: Substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.

Mechanism of Action

The mechanism of action of 4-Bromo-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The indole moiety could engage in π-π stacking interactions, while the brominated benzamide could form hydrogen bonds or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methylbenzamide: A simpler analog lacking the indole and hydrazinecarbonyl moieties.

    N-Phenylbenzamide: Similar benzamide structure but without the bromine and indole groups.

    Indole-3-carboxaldehyde: Contains the indole core but lacks the benzamide and bromine functionalities.

Uniqueness

4-Bromo-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a brominated benzamide with an indole derivative linked through a hydrazinecarbonyl bridge. This structure provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.

Properties

Molecular Formula

C25H21BrN4O3

Molecular Weight

505.4 g/mol

IUPAC Name

4-bromo-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C25H21BrN4O3/c26-19-12-10-18(11-13-19)24(32)27-16-22(31)28-29-23-20-8-4-5-9-21(20)30(25(23)33)15-14-17-6-2-1-3-7-17/h1-13,33H,14-16H2,(H,27,32)

InChI Key

SYXITYGFAWZBBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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